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Abstract
GV-58 is a novel small molecule compound identified as a potent and selective agonist for N-

type and P/Q-type voltage-gated calcium (Ca²⁺) channels.[1][2][3] Developed as a modification

of (R)-roscovitine, GV-58 has demonstrated significant potential in preclinical research,

particularly for conditions associated with neuromuscular weakness, such as Lambert-Eaton

myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[4][5][6] This document

provides a comprehensive overview of the chemical structure, physicochemical properties,

mechanism of action, and key experimental data related to GV-58. Detailed experimental

protocols and signaling pathway diagrams are included to facilitate further research and

development.

Compound Structure and Physicochemical
Properties
GV-58, with the IUPAC name (2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-

yl]amino]butan-1-ol, is a purine derivative.[4][7] Its chemical structure is distinguished by

modifications from its parent compound, (R)-roscovitine, which enhance its efficacy as a

calcium channel agonist while reducing its activity as a cyclin-dependent kinase (CDK)

antagonist.[5]
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Table 1: Physicochemical Properties of GV-58

Property Value Source

Molecular Formula C₁₈H₂₆N₆OS [7]

Molecular Weight 374.5 g/mol [3][7]

CAS Number 1402821-41-3 [3][7]

Appearance White to off-white powder N/A

Solubility

DMSO: ≥ 75 mg/mL (200.26

mM) Ethanol: 75 mg/mL Water:

Insoluble

[1][3]

Storage
Powder: -20°C for 3 years In

solvent: -80°C for 1 year
[1][3]

Mechanism of Action and Pharmacological
Properties
GV-58 functions as a positive allosteric modulator of Cav2.2 (N-type) and Cav2.1 (P/Q-type)

voltage-gated calcium channels.[2][5] These channels are critical for regulating

neurotransmitter release at synapses.[2] The primary mechanism of GV-58 involves slowing

the deactivation (closing) of these channels, which leads to a substantial increase in

presynaptic Ca²⁺ influx during neuronal activity.[1][5] This enhanced calcium entry

subsequently increases the quantity of neurotransmitter released from the presynaptic terminal.

[8][9]

Recent studies have also indicated that GV-58 can modulate other ion channels, including

voltage-gated Na⁺ currents (INa), where it has been shown to enhance both transient and late

components.[4]

Table 2: Pharmacological Properties of GV-58
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Parameter Target Channel Value (EC₅₀ / IC₅₀) Notes

Agonist Activity (EC₅₀)
N-type Ca²⁺ Channel

(Cav2.2)
7.21 µM [1][3]

Agonist Activity (EC₅₀)
P/Q-type Ca²⁺

Channel (Cav2.1)
8.81 µM [1][3]

Effect on INa (EC₅₀)
Peak Voltage-Gated

Na⁺ Current
8.9 µM [4]

Effect on INa (EC₅₀)
Late Voltage-Gated

Na⁺ Current
2.6 µM [4]

Signaling Pathway and Experimental Workflows
GV-58's therapeutic potential lies in its ability to enhance weakened synaptic transmission. By

targeting presynaptic calcium channels, it directly influences the core machinery of

neurotransmitter release.
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Caption: Mechanism of GV-58 at the presynaptic terminal.
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The workflow for evaluating compounds like GV-58 often involves a multi-step process, from

initial screening to in vivo validation.

Compound Synthesis
((R)-roscovitine analogs)

In Vitro Screening
(Voltage-Clamp Assay)

Test Analogs

Lead Compound Selection
(e.g., GV-58)

Identify Hits

Ex Vivo Muscle Prep
(NMJ Recordings)

Validate Efficacy

In Vivo Disease Models
(e.g., LEMS, ALS mice)
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Data Analysis
(Quantal Content, EPP)

Measure Outcomes

Therapeutic Potential
Assessment

Evaluate Benefit
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Click to download full resolution via product page

Caption: Workflow for evaluation of novel calcium channel agonists.

Key Experimental Protocols
This protocol is used to measure the effect of GV-58 on specific ion channel currents (e.g.,

Cav2.2, Cav2.1, Nav).

Cell Preparation: Pituitary GH₃ cells or other suitable cell lines expressing the target

channels are cultured under standard conditions.[4]

Solutions:

External Solution (Ca²⁺-free, for INa): Composed of (in mM): 150 NaCl, 5 KCl, 1 MgCl₂, 10

HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[4]

Pipette Internal Solution: Composed of (in mM): 130 Cs-aspartate, 20 CsCl, 1 MgCl₂, 10

HEPES, 0.1 EGTA, 3 Na₂ATP, and 0.1 Na₂GTP, adjusted to pH 7.2 with CsOH.[4]

Recording:

Establish whole-cell patch-clamp configuration.

Hold the cell at a membrane potential of -80 mV.

Apply depolarizing voltage steps (e.g., to -10 mV for 30 ms) to elicit currents.[4]

Record baseline currents in the vehicle control solution.

Perfuse the bath with the desired concentration of GV-58 (e.g., 1-50 µM) and repeat the

voltage-step protocol.

Analyze changes in current amplitude, activation, and deactivation kinetics.

This protocol assesses the effect of GV-58 on neurotransmitter release at a functional synapse.
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Preparation: Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or

epitrochleoanconeus muscle) and place it in a recording chamber with oxygenated Ringer's

solution.[6]

Recording:

Place a stimulating electrode on the motor nerve and an intracellular recording electrode

in a muscle fiber near the end-plate region.

Stimulate the nerve to evoke end-plate potentials (EPPs). Record spontaneous miniature

end-plate potentials (mEPPs) without stimulation.

Establish a baseline recording in a vehicle control solution (e.g., 0.1% DMSO).[10]

Apply GV-58 (typically 50 µM) to the bath and allow it to incubate for at least 30 minutes.

[8]

Repeat the stimulation and recording protocol in the presence of GV-58.

Analysis:

Measure the amplitudes of EPPs and mEPPs.

Calculate the quantal content (mean EPP amplitude / mean mEPP amplitude) to quantify

neurotransmitter release. An increase in quantal content indicates enhanced release.[8]

Therapeutic Potential and Future Directions
GV-58 has shown considerable promise in preclinical models of neuromuscular disorders

characterized by deficient neurotransmitter release. In mouse models of LEMS, GV-58 restores

function at the neuromuscular junction.[1][8] Furthermore, in an experimental model of ALS,

daily administration of GV-58 delayed disease progression and helped maintain synapse

innervation.[6]

While its primary action is on N- and P/Q-type calcium channels, its secondary effects on other

ion channels, such as sodium channels, warrant further investigation.[4][9] Future research

should focus on optimizing its pharmacokinetic profile, evaluating long-term safety, and

exploring its efficacy in a broader range of neurological and neuromuscular diseases. The
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selective enhancement of synaptic transmission by GV-58 represents a valuable therapeutic

strategy for conditions where neuronal communication is compromised.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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